Promazine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

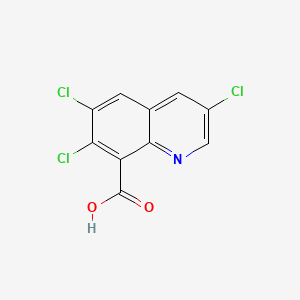

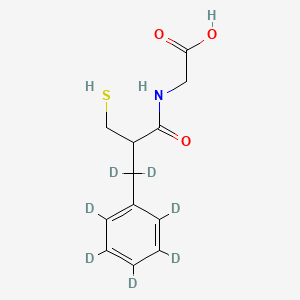

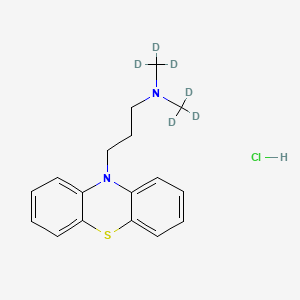

Promazine-d6 Hydrochloride: is a deuterated form of Promazine Hydrochloride, a phenothiazine derivative. It is primarily used in scientific research as a reference standard and analytical tool. Promazine Hydrochloride itself is known for its antipsychotic and antiemetic properties, used in the short-term treatment of disturbed behavior and as an antiemetic .

生化学分析

Biochemical Properties

Promazine-d6 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. These interactions often involve the hydroxylation and demethylation of the compound, leading to the formation of various metabolites . Additionally, this compound can bind to dopamine receptors, particularly D2 receptors, influencing neurotransmitter activity and signaling pathways .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also impacts gene expression, particularly genes involved in neurotransmission and cellular metabolism. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through receptor antagonism. It binds to dopamine receptors, preventing dopamine from activating these receptors and thereby modulating neurotransmitter activity . Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds and altering cellular functions . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor binding and enzyme inhibition . These effects can persist for extended periods, depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily acts as a sedative and antipsychotic, with minimal adverse effects . At higher doses, this compound can cause significant side effects, including hypotension, tachycardia, and potential toxicity . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of this compound, as well as its interactions with other biomolecules. Additionally, the presence of deuterium can influence the rate and extent of these metabolic reactions, providing valuable insights into the compound’s biochemical behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of this compound within cells, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific cellular compartments. These subcellular dynamics play a crucial role in determining the compound’s biochemical effects and interactions within cells.

準備方法

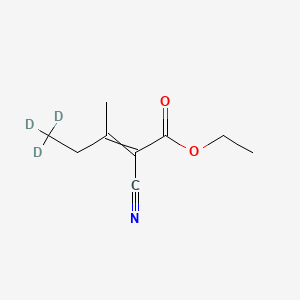

Synthetic Routes and Reaction Conditions: The synthesis of Promazine-d6 Hydrochloride involves the deuteration of Promazine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium. The general synthetic route involves the following steps:

Starting Material: Promazine Hydrochloride.

Deuteration: The hydrogen atoms in the Promazine molecule are replaced with deuterium using deuterated reagents.

Purification: The deuterated product is purified using chromatographic techniques to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale deuteration of Promazine Hydrochloride.

Purification: Industrial chromatographic methods to ensure high purity.

Quality Control: Rigorous testing to confirm the deuterium incorporation and purity levels.

化学反応の分析

Types of Reactions: Promazine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form Promazine S-oxide.

Reduction: Reduction reactions can convert this compound back to its parent compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Sodium N-bromo-benzenesulfonamide (bromamine-B) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Promazine S-oxide.

Reduction: Promazine.

Substitution: Various substituted phenothiazine derivatives.

科学的研究の応用

Promazine-d6 Hydrochloride is widely used in scientific research for various applications:

Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacokinetics: Employed in studies to understand the metabolism and pharmacokinetics of Promazine.

Drug Development: Utilized in the development and testing of new antipsychotic drugs.

Biological Research: Used in studies involving receptor binding and neurotransmitter interactions

作用機序

Promazine-d6 Hydrochloride, like its non-deuterated counterpart, exerts its effects by blocking dopamine receptors in the brain. This action helps to control psychotic symptoms by preventing the over-stimulation of these receptors. The primary molecular targets are dopamine receptors, particularly D2 receptors .

類似化合物との比較

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but with more potent effects.

Promethazine: A phenothiazine with strong antihistamine and antiemetic properties.

Propiomazine: Used primarily as a sedative and antihistamine.

Uniqueness of Promazine-d6 Hydrochloride: this compound is unique due to its deuterium incorporation, which makes it an invaluable tool in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications .

特性

IUPAC Name |

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)